Methyl 4-iodopiperidine-1-carboxylate

Cross-Coupling C–I Bond Activation Medicinal Chemistry

Choose Methyl 4-iodopiperidine-1-carboxylate (CAS 774234-26-3) for the weakest C–I bond (61.9 kcal/mol) among 4‑halopiperidines, enabling Pd/Co oxidative addition under mild conditions that preserve sensitive functionality. The methyl carbamate group withstands TFA/CH₂Cl₂ Boc‑deprotection, removing reprotection steps and shortening syntheses. With a lower LogP (1.59) than Boc analogs, purification is simpler. Paired with a molecular weight of 269.08 g/mol and ≥98% purity, you obtain more moles per gram—critical for high‑throughput library synthesis and scalable aqueous micellar cross‑couplings.

Molecular Formula C7H12INO2
Molecular Weight 269.08 g/mol
CAS No. 774234-26-3
Cat. No. B1612253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-iodopiperidine-1-carboxylate
CAS774234-26-3
Molecular FormulaC7H12INO2
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)I
InChIInChI=1S/C7H12INO2/c1-11-7(10)9-4-2-6(8)3-5-9/h6H,2-5H2,1H3
InChIKeyFGRFTLDXKYXAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-iodopiperidine-1-carboxylate (CAS 774234-26-3): N-Protected Piperidine Building Block for Cross-Coupling


Methyl 4-iodopiperidine-1-carboxylate (CAS 774234-26-3) is an N-protected 4-iodopiperidine derivative featuring a methyl carbamate protecting group on the piperidine nitrogen and an iodine atom at the 4-position . The compound has a molecular formula of C₇H₁₂INO₂, a molecular weight of 269.08 g/mol, and a calculated LogP of 1.59 [1]. Its primary utility lies as a versatile building block in medicinal chemistry and organic synthesis, particularly as an electrophilic partner in transition metal-catalyzed cross-coupling reactions to functionalize the piperidine scaffold [2].

Methyl 4-iodopiperidine-1-carboxylate Procurement: Why In-Class Analogs Are Not Interchangeable


The selection of a specific N-protected 4-halopiperidine cannot be reduced to a simple halogen or protecting group swap. The reactivity profile in cross-coupling reactions is dictated by the carbon-halogen bond dissociation energy, where the C–I bond (61.9 kcal/mol) is significantly weaker than C–Br (79.6 kcal/mol) or C–Cl (94 kcal/mol), enabling faster oxidative addition and milder reaction conditions . Furthermore, the methyl carbamate protecting group confers distinct physicochemical properties—lower lipophilicity (LogP 1.59) compared to the tert-butyloxycarbonyl (Boc) analog (LogP 2.64–3.53) [1]—which directly impacts chromatographic purification and solubility profiles. These quantifiable differences translate into measurable variations in synthetic efficiency, scalability, and downstream process economics, making generic substitution scientifically and operationally unsound.

Methyl 4-iodopiperidine-1-carboxylate: Quantitative Differentiation Evidence for Scientific Procurement


Superior Cross-Coupling Reactivity: Iodide vs. Bromide/Chloride Leaving Group Efficiency

The iodo substituent in Methyl 4-iodopiperidine-1-carboxylate exhibits a carbon-iodine bond dissociation energy (BDE) of 61.9 kcal/mol, compared to 79.6 kcal/mol for the C–Br bond in methyl 4-bromopiperidine-1-carboxylate and 94 kcal/mol for the C–Cl bond in methyl 4-chloropiperidine-1-carboxylate . This 17.7 kcal/mol reduction relative to the bromo analog enables oxidative addition to Pd(0) or Co catalysts under milder thermal conditions, translating to higher yields and shorter reaction times. In a cobalt-catalyzed cross-coupling of 4-iodopiperidines with Grignard reagents, the reaction proceeded efficiently and chemoselectively, demonstrating the practical advantage of the iodo leaving group [1].

Cross-Coupling C–I Bond Activation Medicinal Chemistry

Reduced Lipophilicity vs. Boc-Protected Analog: LogP Differential

Methyl 4-iodopiperidine-1-carboxylate exhibits a calculated LogP of 1.59 [1]. In contrast, the commonly used N-Boc-4-iodopiperidine (tert-butyl 4-iodopiperidine-1-carboxylate) displays a significantly higher LogP, reported between 2.64 and 3.53 [2]. This ~1.0–2.0 unit difference in LogP corresponds to an approximately 10- to 100-fold difference in octanol-water partition coefficient, making the methyl carbamate derivative substantially less lipophilic.

Lipophilicity Chromatographic Purification ADME Optimization

Orthogonal Protecting Group Strategy: Methyl Carbamate vs. Boc Stability Profile

The methyl carbamate protecting group on Methyl 4-iodopiperidine-1-carboxylate is stable under typical acidic Boc-deprotection conditions (e.g., TFA or HCl in dioxane), whereas the Boc group on N-Boc-4-iodopiperidine is cleaved under these same conditions [1]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis. Quantitatively, Boc deprotection in N-Boc-4-iodopiperidine occurs with >95% conversion in 1–4 hours using 20–50% TFA in CH₂Cl₂ at 25°C, while the methyl carbamate remains intact under these conditions.

Protecting Group Orthogonality Multistep Synthesis Deprotection Selectivity

Scalability Validated via Analogue: Kilo-Scale Micellar Cross-Coupling Using 4-Iodopiperidine Scaffold

A sustainable C(sp²)–C(sp³) cross-electrophile coupling between 5-bromophthalide and 1-benzyl-4-iodopiperidine (a structural analog differing only in the N-benzyl protecting group) was successfully demonstrated at kilo scale under micellar conditions [1]. The process delivered sufficient drug substance for clinical campaigns, achieving the first reported scale-up of this challenging coupling in aqueous medium, avoiding reprotoxic polar aprotic solvents (DMF, DMAc, NMP) [1]. The 4-iodopiperidine core is the critical reactive partner enabling this scalable transformation.

Process Chemistry Green Chemistry Scale-Up Synthesis

Molecular Weight and Density Advantage for Small-Scale Handling

Methyl 4-iodopiperidine-1-carboxylate has a molecular weight of 269.08 g/mol [1]. Its Boc-protected analog, N-Boc-4-iodopiperidine, has a molecular weight of 311.16 g/mol [2]. This 42.08 g/mol (15.6%) lower molecular weight reduces mass per mole, which can be advantageous for high-throughput screening where compound mass is limited or for reducing shipping and storage costs per mole of reactive building block.

Physical Properties Laboratory Handling Inventory Management

Commercially Available Purity Benchmark: 98% vs. 95% Standard

Methyl 4-iodopiperidine-1-carboxylate is commercially available from multiple suppliers with a certified purity of 98% (HPLC or titration) . This exceeds the 95% purity typical for many custom-synthesized or research-grade 4-iodopiperidine derivatives . The higher purity specification reduces the burden of in-house purification prior to use, minimizing yield loss and time expenditure.

Purity Specification Quality Control Procurement Standards

Methyl 4-iodopiperidine-1-carboxylate: Optimal Deployment Scenarios Based on Quantitative Evidence


Late-Stage Diversification of Piperidine-Containing Drug Candidates via Cross-Coupling

The 61.9 kcal/mol C–I bond dissociation energy of Methyl 4-iodopiperidine-1-carboxylate enables efficient oxidative addition to Pd(0) or Co catalysts under mild thermal conditions. This makes the compound ideal for late-stage functionalization of piperidine scaffolds in medicinal chemistry, where sensitive functional groups elsewhere in the molecule would be compromised by the higher temperatures required to activate bromo or chloro analogs. The demonstrated success of 4-iodopiperidines in cobalt-catalyzed cross-coupling with Grignard reagents [1] confirms the practicality of this approach.

Multistep Synthesis Requiring Orthogonal Protecting Group Strategies

The methyl carbamate protecting group remains stable under acidic Boc-deprotection conditions (e.g., TFA/CH₂Cl₂) . This orthogonality allows Methyl 4-iodopiperidine-1-carboxylate to be used in complex sequences where a Boc group elsewhere in the molecule must be removed without affecting the piperidine nitrogen. This selectivity eliminates the need for reprotection steps, reducing overall synthetic step count and improving yield. The compound's lower LogP (1.59) compared to Boc-protected analogs (LogP 2.64–3.53) [1] also simplifies chromatographic separation of intermediates.

Green Chemistry Scale-Up: Aqueous Micellar Cross-Coupling

The scalability of 4-iodopiperidine scaffolds in aqueous micellar cross-coupling has been validated at kilo scale using the structurally analogous 1-benzyl-4-iodopiperidine . Methyl 4-iodopiperidine-1-carboxylate can be deployed in similar sustainable processes, enabling the preparation of complex piperidine-containing pharmaceutical intermediates without the use of reprotoxic polar aprotic solvents. The 98% commercial purity [1] ensures minimal side reactions during scale-up, while the lower molecular weight (269.08 g/mol) compared to Boc analogs reduces material handling and shipping costs per mole of reactive building block.

High-Throughput Medicinal Chemistry Libraries

The combination of high cross-coupling reactivity, orthogonal protecting group stability, and 98% commercial purity makes Methyl 4-iodopiperidine-1-carboxylate an optimal building block for automated parallel synthesis of piperidine-containing compound libraries. The lower molecular weight (269.08 g/mol vs. 311.16 g/mol for Boc analog) [1] provides more moles per gram, maximizing the number of library members that can be synthesized from a given purchased quantity—a critical economic factor in high-throughput discovery settings.

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